1,2-Distearoyl-sn-glycerol

概要

説明

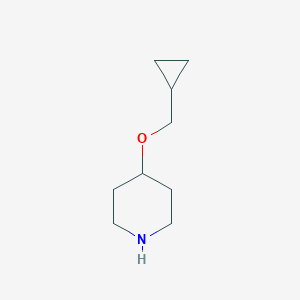

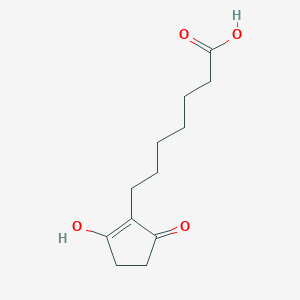

1,2-Distearoyl-sn-glycerol is a diacylglycerol compound that consists of two stearic acid molecules esterified to the glycerol backbone at the sn-1 and sn-2 positions. This compound is a type of glycerolipid and is known for its role in biological membranes and cellular processes. It is a saturated lipid, meaning it contains no double bonds in its fatty acid chains, which contributes to its stability and solid state at room temperature .

科学的研究の応用

1,2-Distearoyl-sn-glycerol has a wide range of applications in scientific research, including:

Chemistry: Used as a standard for the separation and identification of diacylglycerol molecular species.

Biology: Plays a role in studying lipid metabolism and signaling pathways.

Medicine: Investigated for its potential in drug delivery systems, particularly in the formulation of lipid nanoparticles for targeted drug delivery.

Industry: Utilized in the production of cosmetics and personal care products due to its emollient properties .

作用機序

Target of Action

1,2-Distearoyl-sn-glycerol (DSG) is a form of diacylglycerol (DAG) that contains the saturated long-chain (18:0) stearic acid at both the sn-1 and the sn-2 position . It acts as an internal standard for the separation and identification of molecular species of 1,2-diacyl-sn-glycerol (DAG) . DAG is a secondary messenger that activates Protein Kinase C (PKC), a key regulator of signal transduction and cellular regulation .

Mode of Action

The mode of action of DSG is primarily through its role as a DAG. DAGs are formed in cells through the hydrolysis of phosphatidylinositol 4,5-bisphosphate by Phospholipase C . Once formed, DAGs activate PKC, which then regulates various cellular functions .

Biochemical Pathways

The primary biochemical pathway involving DSG is the phosphatidylinositol signaling system. In this pathway, phosphatidylinositol 4,5-bisphosphate is hydrolyzed by Phospholipase C to form DAG (including DSG) and inositol trisphosphate (IP3). DAG remains in the membrane and activates PKC, while IP3 triggers the release of calcium ions from the endoplasmic reticulum .

Result of Action

The activation of PKC by DAGs, including DSG, can have numerous effects at the molecular and cellular levels, depending on the specific isoform of PKC that is activated and the cell type. These effects can include changes in gene expression, cell growth and differentiation, and the regulation of other enzymes .

Action Environment

The action of DSG can be influenced by various environmental factors. For instance, the presence of other lipids can impact the formation and function of DAGs. Additionally, factors such as pH and temperature can influence the activity of enzymes like Phospholipase C and PKC, thereby affecting the production and action of DAGs .

生化学分析

Biochemical Properties

1,2-Distearoyl-sn-glycerol interacts with various enzymes and proteins. It is formed in cells through the hydrolysis of phosphatidylinositol 4,5-bisphosphate by Phospholipase C . This process activates Protein Kinase C (PKC), a key regulator of signal transduction, cellular regulation, and tumor promotion .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways and gene expression. It plays a significant role in membrane structure and function . For instance, it has been found to interact with phase-separated lipid membranes, providing insights into its role in membrane structure and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the activation of Protein Kinase C (PKC), which is a key regulator of signal transduction .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. For instance, it has been demonstrated that this compound in PEGylated nanoemulsions may inhibit the recognition and binding of anti-PEG IgM to PEs, evidently weakening the accelerated blood clearance (ABC) phenomenon of PEs .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is formed in cells through the hydrolysis of phosphatidylinositol 4,5-bisphosphate by Phospholipase C . This process leads to the activation of Protein Kinase C (PKC), a key regulator of signal transduction .

準備方法

Synthetic Routes and Reaction Conditions

1,2-Distearoyl-sn-glycerol can be synthesized through the esterification of glycerol with stearic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain high purity .

Industrial Production Methods

In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to ensure uniformity and efficiency. The product is then subjected to multiple purification steps, including distillation and filtration, to achieve the desired purity and quality .

化学反応の分析

Types of Reactions

1,2-Distearoyl-sn-glycerol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form stearic acid and glycerol. The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield stearic acid and glycerol.

Transesterification: This reaction involves the exchange of ester groups between this compound and another alcohol, resulting in the formation of new ester compounds

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Hydrolysis: Water with an acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.

Transesterification: Alcohols such as methanol or ethanol, with a catalyst like sodium methoxide

Major Products Formed

Oxidation: Stearic acid and glycerol.

Hydrolysis: Stearic acid and glycerol.

Transesterification: New ester compounds depending on the alcohol used

類似化合物との比較

Similar Compounds

1,2-Dipalmitoyl-sn-glycerol: Similar in structure but contains palmitic acid instead of stearic acid.

1,2-Dioleoyl-sn-glycerol: Contains oleic acid, an unsaturated fatty acid, making it more fluid at room temperature.

1,2-Dimyristoyl-sn-glycerol: Contains myristic acid, a shorter-chain fatty acid

Uniqueness

1,2-Distearoyl-sn-glycerol is unique due to its high stability and solid state at room temperature, attributed to the long-chain saturated stearic acid. This property makes it particularly useful in applications requiring stable and non-fluid lipids, such as in the formulation of lipid nanoparticles for drug delivery .

特性

IUPAC Name |

[(2S)-3-hydroxy-2-octadecanoyloxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3/t37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUSDOQQWJGJQS-QNGWXLTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H76O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147249 | |

| Record name | 1,2-Distearin, S- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(18:0/18:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10567-21-2 | |

| Record name | 1,2-Distearin, S- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010567212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Distearin, S- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1,2-DISTEARATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9379Q535O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

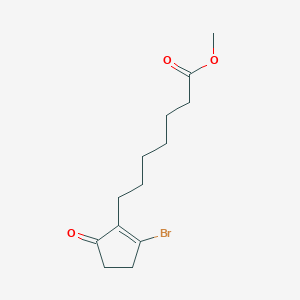

![(E)-6-[1,3-Dihydro-6-methoxy-4-[(2-methoxyethoxy)methoxy]-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic Acid Methyl Ester](/img/structure/B52867.png)